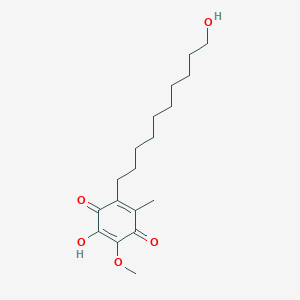![molecular formula C11H12BrClO2 B13067741 3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane](/img/structure/B13067741.png)
3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane is an organic compound with the molecular formula C11H12BrClO2 and a molecular weight of 291.57 g/mol It is a derivative of oxolane, featuring a bromine atom at the 3-position and a 2-chlorophenylmethoxy group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane typically involves the reaction of 3-bromooxolane with 2-chlorobenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or amino derivatives of oxolane.
Oxidation: Products include oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: The major product is the de-brominated oxolane derivative.
科学研究应用
3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific biological context and the structural features of the compound .
相似化合物的比较
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Similar in structure but lacks the oxolane ring and the 2-chlorophenyl group.
3-Bromo-4-methoxybenzonitrile: Contains a nitrile group instead of the oxolane ring.
2-Bromo-4-chlorophenylmethanol: Similar aromatic structure but different functional groups.
Uniqueness
3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane is unique due to its combination of a bromine atom, a 2-chlorophenylmethoxy group, and an oxolane ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
属性
分子式 |
C11H12BrClO2 |
|---|---|
分子量 |
291.57 g/mol |
IUPAC 名称 |
3-bromo-4-[(2-chlorophenyl)methoxy]oxolane |
InChI |
InChI=1S/C11H12BrClO2/c12-9-6-14-7-11(9)15-5-8-3-1-2-4-10(8)13/h1-4,9,11H,5-7H2 |
InChI 键 |
RXQBAVAQTSPKHB-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CO1)Br)OCC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


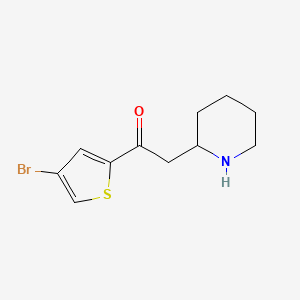
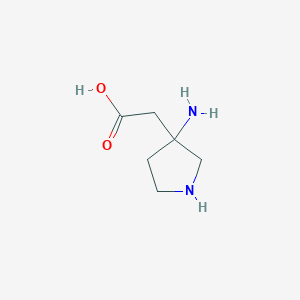
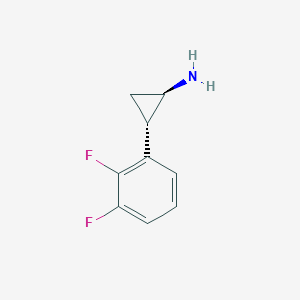
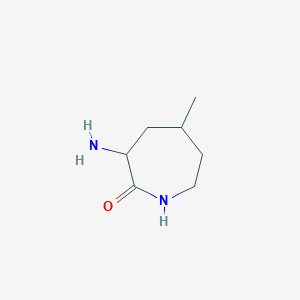

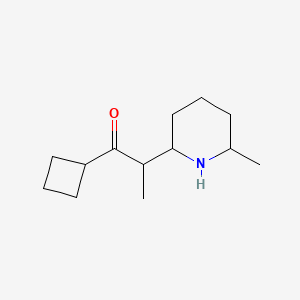
![3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067711.png)
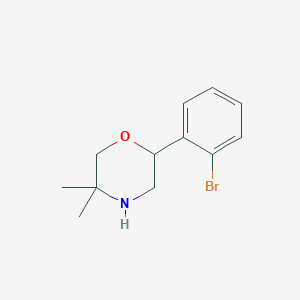

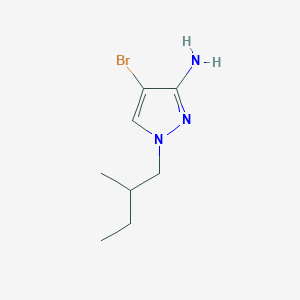

![methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate](/img/structure/B13067752.png)
